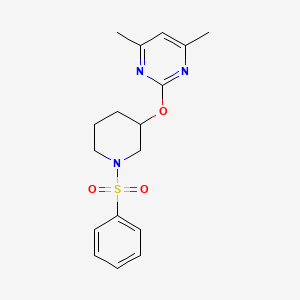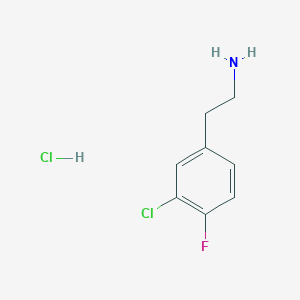
2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride
Overview
Description
The closest compounds I found are "1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride)" and "N-(3-CHLORO-4-FLUORO-PHENYL)-2-(4-(4-FLUORO-PHENYL)-PIPERAZIN-1-YL)-ACETAMIDE" . Both are used as analytical reference standards .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-Chloro-4-fluorophenylhydrazine hydrochloride”, is given by the molecular formula C6H7Cl2FN2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-Chloro-4-fluorophenylhydrazine hydrochloride”, include an average mass of 197.038 Da and a monoisotopic mass of 195.997025 Da .Scientific Research Applications
Chiral Derivatizing Agents
Compounds structurally related to "2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride" have been used in chiral derivatization methods, aiding in the analysis of enantiomers. For instance, 2-Fluoro-2-phenyl acetic acid, derived from phenylglycine, serves as a chiral derivatizing agent, facilitating the distinction and enantiomeric excess determination of secondary alcohols through 19F NMR spectra of corresponding esters (Hamman, S., Barrelle, M., Tetaz, F., & Béguin, C., 1987).
Orthometalation
Orthometalation techniques involving primary benzylamines, including compounds similar to the one , highlight its potential in forming orthometalated complexes. These processes are crucial for developing catalytic systems and understanding metal-organic interactions (Vicente, J., Saura-Llamas, I., Palin, M. G., Jones, P. G., & Arellano, M., 1997).
Dopamine Receptor Ligands
Structurally similar compounds have been explored for their affinity towards dopamine receptor subtypes, suggesting potential pharmacological applications in neurological and psychiatric disorders. For example, derivatives of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine have shown selective affinity for D2 receptors, indicating their use in studying dopamine-mediated processes (Claudi, F., Giorgioni, G., Di Stefano, A., Renò, F., & Balduini, W., 1992).
Antidepressant Activity
Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has uncovered potential antidepressant properties, hinting at the broader therapeutic applications of related compounds. These studies assess the ability to inhibit neurotransmitter uptake and their efficacy in rodent models of depression (Yardley, J., Husbands, G. E., Stack, G., Butch, J., Bicksler, J., Moyer, J., Muth, E., Andree, T., Fletcher, H., & James, M., 1990).
Synthesis and Structural Characterization
The synthesis and characterization of halogen-substituted compounds, including those with fluoro and chloro groups, are fundamental in developing new materials and chemical entities. These studies provide insights into the chemical properties and reactivity of such compounds, leading to applications in material science, drug design, and organic synthesis (Pejchal, V., Pejchalová, M., & Růžičková, Z., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFVDVHRKVNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2683777.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683779.png)
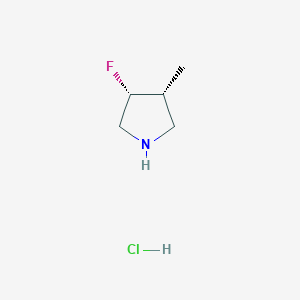

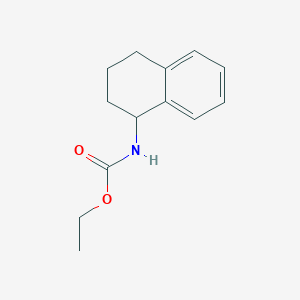
![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)

![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)
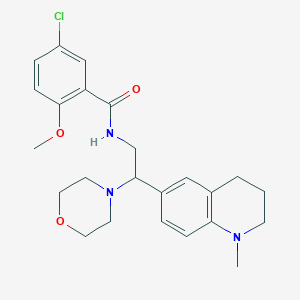
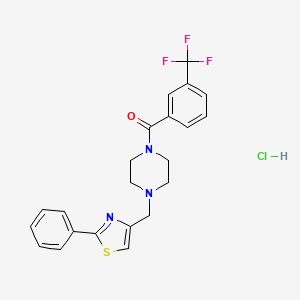
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)
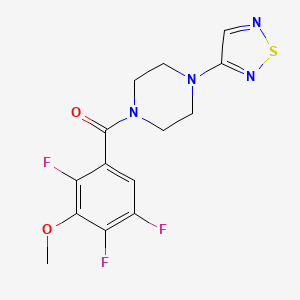
![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)
